Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (CAS: 1273566-11-2) is a bicyclic heterocyclic compound featuring a fused furo-pyrrole scaffold. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol . The tert-butyl carbamate (Boc) group at position 5 and the aminomethyl substituent at position 3 make it a versatile intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or kinase modulators. The racemic nature indicates a 1:1 mixture of enantiomers, which can influence both synthetic complexity and biological activity.
Properties
IUPAC Name |
tert-butyl (3R,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-9-8(4-13)7-16-10(9)6-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZIMGXJYWNJL-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (CAS No. 1273568-20-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O3
- Molar Mass : 242.31 g/mol
- Storage Conditions : Recommended storage at 2-8°C in a sealed and dry environment.
The biological activity of Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
- Antioxidant Activity : The presence of functional groups in the structure indicates potential antioxidant properties, which can mitigate oxidative stress in biological systems.
Pharmacological Studies
- Neuroprotective Effects : In vitro studies have demonstrated that Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibits neuroprotective effects against oxidative stress-induced neuronal cell death. This suggests a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy varies depending on the concentration and the specific strain tested.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in cultured neuronal cells exposed to oxidative stress. |
| Study 2 | Showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at specific concentrations. |
| Study 3 | Investigated enzyme inhibition properties, revealing potential applications in metabolic disorders. |
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological profile of Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate. Preliminary toxicity assessments indicate that at low concentrations, the compound exhibits minimal cytotoxicity; however, further studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural Analogues
Stereochemical Variants
- Racemic-(2R,3aR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate (CAS: 2177263-36-2): Molecular Formula: C₁₄H₂₄N₂O₇ (MW: 332.35 g/mol) . The aminomethyl group is positioned at C2 instead of C3, altering steric and electronic properties. The oxalate salt form enhances solubility for pharmacological applications.
- (3aS,6aS)-tert-butyl tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (Compound 79): Molecular Formula: C₁₁H₁₇NO₃ (MW: 215.25 g/mol). Differs in ring fusion (furo[3,2-b]pyrrole vs. furo[2,3-c]pyrrole) and lacks the aminomethyl group.
Functional Group Modifications
- Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (CAS: 1445951-76-7): Molecular Formula: C₁₁H₂₀N₂O₃ (MW: 228.29 g/mol) . The amine group is directly attached to the pyrrolidine ring (C6), eliminating the methylene spacer. This reduces conformational flexibility compared to the target compound.
- Cis-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (CAS: 1445949-63-2): Molecular Formula: C₁₂H₁₈INO₃ (MW: 351.18 g/mol). Substitution of the aminomethyl group with iodomethyl introduces a heavy atom, enabling radiolabeling or cross-coupling reactions .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis involves multi-step organic reactions, including cyclization, functional group modifications (e.g., introduction of the aminomethyl group), and protection/deprotection of the tert-butyl carbamate (Boc) group. Key steps:
- Cyclization : Use of catalysts like Dess-Martin periodinane for oxidation ( ).
- Amine functionalization : Controlled pH and temperature to avoid side reactions ().
- Optimization : Solvent choice (THF or dichloromethane), reaction time (3–24 hours), and temperature (RT to 120°C) significantly impact yield and purity. For example, TFA in CH₂Cl₂ is used for Boc deprotection ( ).
Q. How can researchers ensure structural fidelity and purity during characterization?
- Analytical techniques :
- NMR spectroscopy : Confirm stereochemistry and functional group integration (e.g., tert-butyl at δ 1.4 ppm, aminomethyl at δ 2.8–3.2 ppm) ().
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) ().
- Chiral HPLC : Resolve racemic mixtures if enantiomer-specific activity is studied ().
Q. What are the best practices for handling and storing this compound to maintain stability?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation of the Boc group or oxidation of the aminomethyl moiety ( ).
- Handling : Use anhydrous conditions for reactions involving the amine group. Avoid exposure to strong acids/bases unless intentional ( ).
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological activity compared to structural analogs?
- Case study : Compare with racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid ().
- Structural differences : Furo[2,3-c]pyrrole vs. furo[3,2-b]pyrrole cores alter ring strain and hydrogen-bonding capacity.
- Biological impact : Stereochemistry at C3a and C6a affects binding to targets like neurotransmitter receptors ().
- Experimental design : Synthesize enantiomers and test activity in receptor-binding assays (e.g., radioligand displacement).
Q. What mechanistic insights explain contradictory data in nucleophilic substitution reactions involving this compound?
- Data contradiction : Conflicting yields in SN2 reactions may arise from steric hindrance near the aminomethyl group.
- Resolution :
- Use low-temperature kinetics (e.g., –78°C) to favor SN2 over SN1 pathways.
- Computational modeling (DFT) to map transition states and identify steric barriers ().
Q. How can researchers evaluate the compound’s potential as a protease inhibitor or neuropharmacological agent?
- Biological assays :
- Protease inhibition : Measure IC₅₀ in HIV-1 protease assays using fluorogenic substrates ( ).
- Neuroactivity : Test affinity for NMDA or GABA receptors via patch-clamp electrophysiology ().
Comparative Analysis of Structural Analogs
| Compound Name | Core Structure | Functional Groups | Key Differences | Biological Relevance |
|---|---|---|---|---|
| Racemic-(3aR,6S,6aR)-4-(tert-Boc)hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid () | Furo[3,2-b]pyrrole | Carboxylic acid, Boc | Different ring fusion position | Altered solubility and target selectivity |
| cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate () | Furo[3,4-c]pyridine | Aminomethyl, Boc | Nitrogen placement in ring | Enhanced blood-brain barrier penetration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
